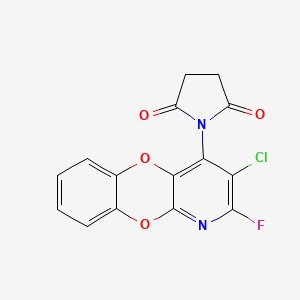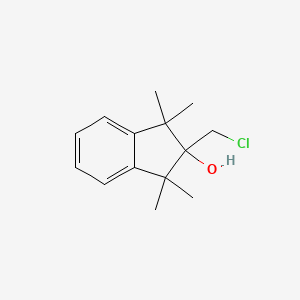
C15H8ClFN2O4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C15H8ClFN2O4 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C15H8ClFN2O4 typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include halogenation, nitration, and esterification reactions. For instance, the introduction of chlorine and fluorine atoms can be achieved through halogenation reactions using reagents like chlorine gas or fluorine gas under controlled conditions. Nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid, while esterification may involve the reaction of carboxylic acids with alcohols in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors where the aforementioned reactions are carried out under optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated control systems ensures consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
C15H8ClFN2O4: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides like sodium chloride or bromide in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
C15H8ClFN2O4: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which C15H8ClFN2O4 exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
C15H8ClFN2O4: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C15H8ClN2O4: Lacks the fluorine atom, which may result in different reactivity and properties.
C15H8FN2O4: Lacks the chlorine atom, affecting its chemical behavior and applications.
C15H8ClFN2O3: Has one less oxygen atom, which can influence its reactivity and stability.
The presence of both chlorine and fluorine atoms in This compound contributes to its distinct chemical properties, making it valuable for specific applications where these elements play a crucial role.
Propiedades
Fórmula molecular |
C15H8ClFN2O4 |
|---|---|
Peso molecular |
334.68 g/mol |
Nombre IUPAC |
1-(3-chloro-2-fluoro-[1,4]benzodioxino[3,2-b]pyridin-4-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H8ClFN2O4/c16-11-12(19-9(20)5-6-10(19)21)13-15(18-14(11)17)23-8-4-2-1-3-7(8)22-13/h1-4H,5-6H2 |
Clave InChI |
GZZNIZQNWKUZIN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)C2=C3C(=NC(=C2Cl)F)OC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12624030.png)
![1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester](/img/structure/B12624036.png)
![3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile](/img/structure/B12624039.png)



![1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12624065.png)
![(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12624067.png)

![3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12624083.png)


